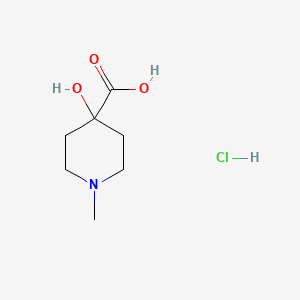

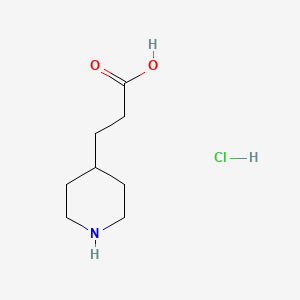

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride is a compound that has been studied in various contexts due to its relevance in medicinal chemistry and organic synthesis. It is a cyclic alpha-amino acid derivative, which is a common structural motif in many natural and synthetic compounds with potential pharmacological activities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acids, which are structurally related to 4-hydroxy-1-methylpiperidine-4-carboxylic acid, has been achieved using D-serine as a chiral template. Key steps include chelation-controlled addition of a homoallyl Grignard reagent and zinc borohydride-mediated reduction . Another study reports the synthesis of 5-hydroxy-4-methylpipecolic acid from S-glutamic acid, highlighting the chemoselective methylenation of an amide carbonyl group as a key step . These methods could potentially be adapted for the synthesis of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride.

Molecular Structure Analysis

The molecular structure of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride, a related compound, has been characterized by X-ray diffraction methods. The piperidinium ring in this compound adopts a chair conformation with various substituents occupying axial and equatorial positions. The study also discusses the disorder in the structure and the formation of homoconjugated cations . Similarly, two polymorphs of 4-hydroxy-1-methylpiperidine betaine hydrochloride have been synthesized and characterized, providing insights into the conformational preferences and hydrogen bonding patterns of the hydroxy and carboxylate groups .

Chemical Reactions Analysis

The reactivity of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be inferred from studies on similar compounds. For example, the vinylfluoro group has been used as an acetonyl cation equivalent in the stereoselective synthesis of 6-substituted 4-hydroxy pipecolic acid derivatives, demonstrating the potential for nucleophilic addition reactions . Additionally, the synthesis of new chiral bicyclic 3-hydroxypiperidines from beta-amino alcohols involves diastereoselective ring expansion, which could be relevant for the synthesis of substituted piperidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride can be deduced from studies on structurally related compounds. For instance, the FTIR spectrum of bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride shows intense bands corresponding to OH stretching and OHO hydrogen bonding, indicating strong intermolecular interactions . The NMR spectra provide evidence for the inequivalence of the piperidinium ring protons due to different conformations of the OH group . The polymorphic forms of 4-hydroxy-1-methylpiperidine betaine hydrochloride also exhibit distinct hydrogen bonding patterns and crystal packing, which could influence the solubility and stability of the compound .

Aplicaciones Científicas De Investigación

Molecular Structure and Conformation

- Cocrystal Formation : Bis(4-hydroxy-1-methylpiperidine betaine) hydrochloride forms cocrystals, showcasing its utility in studying molecular interactions and crystal structures (Dega-Szafran et al., 2006).

- NMR Spectroscopy Studies : The compound's derivatives have been analyzed using NMR spectroscopy, providing insights into their molecular conformations and chemical environments (Dega-Szafran et al., 2006).

Synthetic Applications

- Intermediate for Synthesis : It serves as a starting material for synthesizing various compounds, such as 5-hydroxy-4-methylpipecolic acid, demonstrating its role as a versatile intermediate in synthetic chemistry (Herdeis & Heller, 1997).

- Synthesis of Spin-Labeled Amides : Its derivatives are used to synthesize spin-labeled amides with antioxidant potential and applications in biomedical studies, such as magnetic-resonance imaging (MRI) (Yushkova et al., 2013).

Crystallography and Polymorphism

- Polymorphic Studies : Different polymorphic forms of the compound have been synthesized and analyzed using X-ray diffraction and DFT methods, highlighting its importance in the study of polymorphism in molecular crystals (Dega-Szafran et al., 2005).

Analytical Chemistry

- Vibrational Spectroscopy Analysis : Its polymorphs have been studied using vibrational spectroscopy, aiding in the understanding of molecular vibrations and structure (Szafran et al., 2008).

Antimicrobial Research

- Antimicrobial Agent Synthesis : The synthesis of new derivatives of this compound has been explored, with some showing efficacy against various bacterial and fungal strains, indicating its potential in antimicrobial research (Dega-Szafran & Dulewicz, 2006).

Safety And Hazards

Propiedades

IUPAC Name |

4-hydroxy-1-methylpiperidine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-8-4-2-7(11,3-5-8)6(9)10;/h11H,2-5H2,1H3,(H,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMVIJHCIWEMFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C(=O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-methylpiperidine-4-carboxylic acid hydrochloride | |

CAS RN |

41248-72-0 |

Source

|

| Record name | 4-Piperidinecarboxylic acid, 4-hydroxy-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41248-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl [2-(5-methoxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1321330.png)